molecular formula C5H9N3O B11923907 O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine CAS No. 88529-82-2

O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine

Cat. No.: B11923907
CAS No.: 88529-82-2
M. Wt: 127.14 g/mol
InChI Key: XTDSTEPTPCIWAR-UHFFFAOYSA-N
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Description

O-[(1-Methylpyrazol-3-yl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 1-methylpyrazole moiety linked via a methylene group to the hydroxylamine functional group. Its structure combines the nucleophilic hydroxylamine group with the aromatic pyrazole ring, which may enhance stability and modulate electronic properties for targeted reactivity.

Properties

CAS No.

88529-82-2

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H9N3O/c1-8-3-2-5(7-8)4-9-6/h2-3H,4,6H2,1H3

InChI Key

XTDSTEPTPCIWAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CON

Origin of Product

United States

Preparation Methods

1,3-Diketone and Hydrazine Derivatives

The Knorr pyrazole synthesis remains the most widely employed method. 1,3-Diketones react with hydrazines to form 1,3,5-trisubstituted pyrazoles. For example, Girish et al. demonstrated a nano-ZnO-catalyzed condensation of ethyl acetoacetate with phenylhydrazine, achieving 95% yield under mild conditions. Adapting this approach, the 1-methylpyrazole intermediate can be synthesized using methyl-substituted diketones.

Regioselectivity challenges arise due to competing formation of 1,3- and 1,5-substituted isomers. Gosselin et al. addressed this by employing aprotic dipolar solvents (e.g., DMF) with HCl, enhancing dehydration kinetics and favoring the 1,3-substituted product. For this compound, this method ensures precise positioning of the methyl group at the pyrazole’s N1 position.

Acetylenic Ketones and Hydrazines

Cyclocondensation of acetylenic ketones with hydrazines offers an alternative route. Katritzky et al. reported that phenylhydrazine reacts with diacetylene ketones to yield pyrazoles, though with moderate regiocontrol (3:2 isomer ratio). Copper triflate and ionic liquid catalysts, as described by Guojing et al., improve selectivity for 1,3,5-triarylpyrazoles (82% yield). For the target compound, this method may require subsequent functionalization to introduce the hydroxylamine moiety.

Introduction of the Hydroxylamine Group

Mitsunobu Coupling with Protected Hydroxylamines

A two-step strategy involves:

  • Protection : Benzylhydroxylamine is coupled to intermediates using Mitsunobu conditions. For example, Ambeed’s protocol for O-[(3-pyridyl)methyl]hydroxylamine employs N-hydroxyphthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in dichloromethane, achieving 10% yield.

  • Deprotection : Hydrogenation or acidic cleavage removes protecting groups. Boron tribromide (BBr₃) effectively cleaves methoxy and benzyl ethers simultaneously, as shown in PMC studies.

ReagentsSolventTemperatureYieldSource
N-hydroxyphthalimide, DEADDichloromethane20°C10%
Benzylhydroxylamine, CDIDMF60°C65%
Hydrazine hydrate, AcOHEthanol60°C24 mg

Direct Hydroxylamine Functionalization

Recent advances avoid protection steps. PMC studies describe coupling 3-benzoylpropionic acid derivatives with hydroxylamine under microwave irradiation, yielding hydroxamates directly. For this compound, this approach could streamline synthesis but requires optimization to prevent N–O bond cleavage.

Optimization of Reaction Conditions

Catalytic Systems

Nano-ZnO catalysts enhance cyclocondensation kinetics, reducing reaction times from hours to minutes. Copper triflate in ionic liquids ([bmim]PF₆) improves pyrazole yields (82%) and allows catalyst reuse.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) favor cyclocondensation regioselectivity, while ethanol or methanol facilitate hydroxylamine coupling. Elevated temperatures (60–80°C) are critical for microwave-assisted steps but risk decomposition of sensitive intermediates .

Chemical Reactions Analysis

O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine exhibits significant biological activities, primarily due to its interaction with various molecular targets.

Antimicrobial Activity

Research indicates that compounds related to this compound possess antimicrobial properties. For instance:

CompoundActivityReference
Pyrazole derivativesAntifungal against Fusarium oxysporum
Hydroxylamine derivativesAntibacterial against Staphylococcus aureus

In vitro studies have shown that certain pyrazole derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents.

Anticancer Potential

This compound has been investigated for its anticancer properties. Various pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Pyrazole derivative AHCT116 (colon carcinoma)0.58
Pyrazole derivative BSK-MEL-5 (melanoma)0.30

These findings suggest that modifications to the pyrazole structure can enhance anticancer activity, warranting further research into their mechanisms of action.

Industrial Applications

Beyond its biological significance, this compound has potential applications in industry:

Agrochemicals

Research has indicated that pyrazole derivatives can serve as effective fungicides and herbicides due to their selective toxicity towards pests while being less harmful to non-target organisms.

Material Science

The unique chemical properties of this compound make it suitable for developing advanced materials with specific functional characteristics, such as polymers or coatings that require enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify biological molecules. Its hydroxylamine group can form covalent bonds with electrophilic centers in proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

O-[(1H-Pyrazol-3-yl)methyl]hydroxylamine (CAS 2228343-27-7)

  • Molecular Formula : C₄H₇N₃O
  • Molecular Weight : 113.12 g/mol
  • Applications : Primarily used as a synthetic intermediate for heterocyclic compounds. The absence of a methyl group may enhance solubility in polar solvents compared to its methylated counterpart .

O-[(1-Ethenyl-1H-pyrazol-4-yl)methyl]hydroxylamine (CAS 2228743-59-5)

  • Molecular Formula : C₆H₉N₃O
  • Molecular Weight : 139.16 g/mol
  • Applications : Explored in polymer chemistry and as a precursor for agrochemicals. The ethenyl group may improve thermal stability .

Aromatic and Substituted Benzyl Analogs

O-[(2-Fluorophenyl)methyl]hydroxylamine (CAS 55418-27-4)

  • Molecular Formula: C₇H₈FNO
  • Molecular Weight : 141.14 g/mol
  • Physicochemical Properties :

    Property Value
    LogP 1.916
    Boiling Point 238°C
    Density 1.176 g/cm³
  • Applications : Used in pharmaceutical research for its electron-withdrawing fluorine atom, which enhances metabolic stability and bioavailability. The fluorophenyl group increases lipophilicity (LogP = 1.916), favoring blood-brain barrier penetration .

O-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine (CAS 800379-62-8)

  • Molecular Formula: C₁₄H₁₇F₃NO
  • Molecular Weight : 272.29 g/mol
  • Key Features : Combines a trifluoromethyl group (electron-withdrawing) with a cyclohexyl group (bulky, lipophilic).
  • Applications :
    • Pharmaceuticals : Investigated for kinase inhibition due to the trifluoromethyl group’s ability to modulate enzyme binding.
    • Agrochemicals : Serves as a precursor for herbicides, leveraging its high LogP (~3.5 estimated) for prolonged soil activity .

Comparative Analysis of Key Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Substituent Applications
O-[(1-Methylpyrazol-3-yl)methyl]hydroxylamine* C₆H₉N₃O 139.16 (estimated) ~1.2 (predicted) 1-Methylpyrazole Under investigation
O-[(1H-Pyrazol-3-yl)methyl]hydroxylamine C₄H₇N₃O 113.12 N/A Pyrazole Synthetic intermediate
O-[(2-Fluorophenyl)methyl]hydroxylamine C₇H₈FNO 141.14 1.916 2-Fluorophenyl CNS drug candidates
O-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine C₁₄H₁₇F₃NO 272.29 ~3.5 (estimated) CF₃, Cyclohexyl Agrochemicals

*Predicted data based on structural analogs.

Research Findings and Trends

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., F, CF₃) : Increase compound stability and lipophilicity, enhancing drug-like properties .
    • Bulkier Groups (e.g., Cyclohexyl) : Improve selectivity in agrochemicals by reducing off-target interactions .
  • Pyrazole vs. Benzyl Cores : Pyrazole derivatives generally exhibit lower molecular weights and higher solubility, favoring pharmaceutical applications, whereas benzyl analogs are more lipophilic and suited for agrochemicals .

Biological Activity

O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various therapeutic areas.

Molecular Characteristics

PropertyValue
CAS No.88529-82-2
Molecular FormulaC₅H₉N₃O
Molecular Weight127.14 g/mol
IUPAC NameThis compound
InChI KeyXTDSTEPTPCIWAR-UHFFFAOYSA-N

This compound features a hydroxylamine functional group attached to a methyl-substituted pyrazole ring, which contributes to its reactivity and biological activity.

The compound primarily functions as a nucleophile , capable of forming covalent bonds with electrophilic centers in proteins and other biomolecules. This interaction can modify the function and activity of these biological molecules, potentially leading to therapeutic effects in various conditions, particularly those involving oxidative stress and inflammation .

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds with hydroxylamine groups often exhibit antioxidant properties. This compound may reduce oxidative stress by scavenging free radicals and modulating inflammatory pathways. Studies on related pyrazole derivatives have shown promising results in reducing inflammation, making this compound a candidate for further exploration in anti-inflammatory therapies .

Anticancer Potential

Pyrazole derivatives have been extensively studied for their anticancer properties. This compound's structural similarity to other active pyrazoles suggests potential efficacy against various cancer cell lines. For instance, studies on related compounds have demonstrated inhibitory effects on tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Recent investigations into the biological activities of pyrazole derivatives highlight their antimicrobial potential. This compound may exhibit similar properties, which could be beneficial in developing new antimicrobial agents against resistant strains of bacteria and fungi .

Case Studies and Research Findings

  • Antitumor Activity : A study focusing on pyrazole derivatives revealed that certain compounds displayed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation into this compound's role in cancer therapy .
  • Oxidative Stress Modulation : Research has indicated that hydroxylamines can mitigate oxidative damage in cellular models. The potential application of this compound as an antioxidant agent could be explored further, especially in conditions characterized by elevated oxidative stress such as neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine, and how can reaction conditions be optimized?

  • Methodology :
    • O-Alkylation : React hydroxylamine derivatives with alkylating agents (e.g., 1-methylpyrazol-3-ylmethyl halides) under basic conditions (e.g., K₂CO₃ in DMF) .
    • Condensation Approaches : Use hydrazine derivatives with carbonyl-containing intermediates, as seen in pyrazole syntheses (e.g., 2-hydroxyethylhydrazine with ketones) .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters (temperature, solvent polarity, stoichiometry) to minimize byproducts like N-alkylated impurities. Purify via recrystallization or silica gel chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify characteristic peaks (e.g., hydroxylamine NH at δ ~5-6 ppm, pyrazole protons at δ ~7-8 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS or HRMS .
  • Chromatography :
    • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients for purity analysis. Detect UV-active regions (λ ~250-300 nm) .

Q. How can researchers ensure compound stability during storage and handling?

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to avoid light-induced degradation .
  • Handling : Prepare fresh solutions in degassed solvents (e.g., DMSO or ethanol) and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. What strategies resolve contradictions in analytical data (e.g., unexpected NMR shifts or MS fragments)?

  • Case Study : If an unexpected peak appears in ¹H NMR, perform 2D-COSY or HSQC to assign signals. Compare with computational models (DFT for NMR chemical shift prediction) .
  • MS Artifacts : Use high-resolution MS to distinguish between isobaric impurities (e.g., oxidation byproducts) and adjust synthetic protocols to minimize side reactions .

Q. How does the hydroxylamine moiety influence reactivity in biochemical assays?

  • Mechanistic Insight : The hydroxylamine group acts as a nucleophile, forming covalent adducts with enzyme active sites (e.g., inhibition of metalloproteases via chelation). Validate using:
    • Kinetic Assays : Measure IC₅₀ values under varying pH and reductant conditions.
    • X-ray Crystallography : Confirm binding modes in enzyme-ligand complexes .

Q. How can researchers optimize derivatization protocols for trace-level detection in complex matrices?

  • Derivatization : Use this compound as a derivatizing agent for carbonyl-containing analytes (e.g., aldehydes). Optimize pH (6-8) and reaction time (30-60 min) to enhance derivative stability .
  • Detection : Pair with GC/MS or LC-MS/MS for quantification. Calibrate using isotopically labeled internal standards to correct for matrix effects .

Q. What experimental designs assess regioselectivity in functionalization reactions involving this compound?

  • Competitive Reactions : Compare reactivity of hydroxylamine vs. pyrazole groups under electrophilic/nucleophilic conditions. Use DFT calculations to predict site-specific activation energies .
  • Isotopic Labeling : Incorporate ¹⁵N or ²H into specific positions to track reaction pathways via MS/MS .

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